Azide-PEG9-amido-C16-Boc

Description

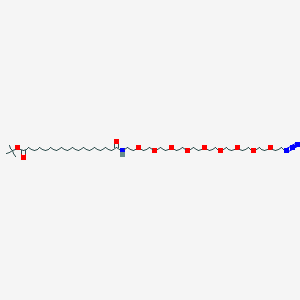

Azide-PEG9-amido-C16-Boc (CAS: 2112731-50-5) is a PROTAC linker classified under the alkyl/ether category, designed for synthesizing proteolysis-targeting chimeras (PROTACs) . Its structure includes:

- Azide group: Enables click chemistry (e.g., reactions with alkynes, BCN, or DBCO to form stable triazole linkages) .

- Boc-protected amine: The tert-butoxycarbonyl (Boc) group shields the amine, which can be deprotected under mild acidic conditions to yield a reactive primary amine .

- PEG9 spacer: A hydrophilic polyethylene glycol (PEG) chain with nine repeating units, enhancing aqueous solubility and reducing aggregation .

- C16 alkyl chain: A hydrophobic hexadecyl group that improves lipid bilayer permeability, critical for cellular uptake of PROTACs .

| Parameter | Value |

|---|---|

| Molecular Formula | C25H50N4O11 |

| PEG Molecular Weight | 582.7 g/mol |

| Purity | 96% |

| Storage Conditions | -20°C |

Properties

IUPAC Name |

tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82N4O12/c1-42(2,3)58-41(48)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(47)44-20-22-49-24-26-51-28-30-53-32-34-55-36-38-57-39-37-56-35-33-54-31-29-52-27-25-50-23-21-45-46-43/h4-39H2,1-3H3,(H,44,47) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKRZOBHQHTSGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly of Functional Groups

The synthesis involves sequential coupling of three components:

-

C16 alkyl chain with Boc-protected amine : Generated via amidation of heptadecanoic acid with Boc-protected ethylenediamine.

-

PEG9 spacer : Introduced through nucleophilic substitution between the alkyl chain and a PEG9 derivative (e.g., PEG9-ditosylate).

-

Azide termination : Achieved by reacting the PEG9 terminus with sodium azide (NaN₃) under SN2 conditions.

Key reaction conditions :

Solid-Phase Synthesis for Scalability

Recent advances employ resin-based methods to enhance purity:

-

Rink amide resin : Loaded with Fmoc-protected C16-amine.

-

Azide introduction : Trimethylsilyl azide (TMSN₃) with CuI catalysis.

-

Cleavage and Boc protection : TFA cleavage followed by Boc anhydride treatment.

Advantages :

Purification and Characterization

Chromatographic Techniques

-

Size-exclusion chromatography (SEC) : Removes PEG oligomers using Bio-Gel P-60 columns.

-

Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (70–100% ACN).

Typical purity profile :

| Method | Purity | Impurities Identified |

|---|---|---|

| SEC | 93% | PEG6 (3%), PEG12 (4%) |

| HPLC | 98% | Unreacted C16-Boc (2%) |

Spectroscopic Validation

-

¹H NMR (500 MHz, CDCl₃):

-

FT-IR :

Challenges and Optimization

Azide Stability Issues

Azide groups degrade under prolonged heating (>80°C) or acidic conditions. Mitigation strategies include:

PEG Chain Polydispersity

Commercial PEG9 often contains PEG6–PEG12 contaminants. Solutions:

-

Ion-exchange chromatography : DEAE Sephadex A-25.

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor systems improve yield and safety:

-

Tube-in-tube reactor :

Green Chemistry Approaches

Analytical and Regulatory Considerations

Stability Testing

Compliance with ICH Guidelines

Emerging Innovations

Enzymatic PEGylation

Lipase B (Candida antarctica) catalyzes esterification between C16-Boc and PEG9-azide:

Chemical Reactions Analysis

General Information

Azide-PEG9-amido-C16-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It contains an azide group and a Boc-protected amine . The molecular weight of a similar compound, t-boc-N-amido-PEG9-Azide, is 582.7 g/mol .

Chemical Reactions of the Azide Group

-

Click Chemistry: The azide group can react with alkynes, bicyclo[6.1.0]nonynes (BCN), and dibenzocyclooctynes (DBCO) via Click Chemistry to yield a stable triazole linkage . Azide-PEG9-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane also utilizes the azide group for "click" chemistry reactions with alkyne-functionalized molecules.

Chemical Reactions of the Boc-Protected Amine

-

Deprotection: The Boc group can be deprotected under mild acidic conditions to form a free amine . Trifluoroacetic acid is commonly used for Boc deprotection in peptide synthesis .

Data Table

| Compound Feature | Description |

|---|---|

| Functional Groups | Azide, Boc-protected amine |

| Reactive Group 1 | Azide |

| Reaction Type 1 | Click Chemistry with alkynes, BCN, DBCO |

| Product of Reaction Type 1 | Triazole linkage |

| Reactive Group 2 | Boc-protected amine |

| Reaction Type 2 | Deprotection |

| Reagents for Reaction Type 2 | Mild acids (e.g., trifluoroacetic acid) |

| Product of Reaction Type 2 | Free amine |

| Primary Use | PROTAC linker |

| Other Uses | Bioconjugation, drug delivery systems, surface modification, proteomics research |

Scientific Research Applications

Chemistry

Azide-PEG9-amido-C16-Boc serves as a crucial linker in the synthesis of various bioactive molecules. It is particularly significant in:

- Click Chemistry : The azide group allows for efficient reactions with alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions lead to the formation of stable triazole linkages, which are essential in creating complex molecular architectures.

Biology

In biological research, this compound is employed to study protein-protein interactions and to develop targeted therapies:

- Targeted Drug Delivery : The PEG component enhances cellular uptake and bioavailability of drugs, facilitating the development of targeted drug delivery systems.

- Antibody-Drug Conjugates (ADCs) : this compound is utilized as a linker in ADCs, improving stability and targeting efficiency to cancer cells. Studies have shown that conjugates incorporating this linker exhibit significant cytotoxicity against various cancer cell lines【1】【2】.

Medicine

The compound plays a pivotal role in developing novel therapeutic agents:

- PROTACs (Proteolysis Targeting Chimeras) : this compound is integral in synthesizing PROTACs, which selectively degrade target proteins via the ubiquitin-proteasome system. This approach has shown promise in treating diseases such as cancer by enabling the targeted destruction of specific proteins【1】【4】.

Study 1: Antibody-Drug Conjugates (ADCs)

A study demonstrated that using this compound as a linker significantly improved the therapeutic index of ADCs by enhancing their stability and targeting capabilities. The results indicated substantial cytotoxicity against various cancer cell lines when combined with potent cytotoxic agents【3】【4】.

Study 2: Drug Delivery Systems

Research focused on developing drug delivery systems using this compound showed that PEGylated conjugates exhibited prolonged circulation times and enhanced accumulation in tumor tissues compared to non-PEGylated counterparts. This improvement is attributed to the hydrophilic nature of PEG, which reduces renal clearance【5】【6】.

Mechanism of Action

Azide-PEG9-amido-C16-Boc functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The azide group allows for the attachment of various functional groups through click chemistry reactions, enabling the synthesis of diverse PROTAC molecules. These PROTACs bind to both the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

Structural and Functional Differences

Key Comparative Findings

PEG Length and Solubility :

- This compound’s PEG9 spacer balances solubility and size, making it suitable for intracellular delivery of PROTACs .

- Azide-PEG16-alcohol’s longer PEG16 chain increases hydrophilicity but may hinder cellular uptake due to a larger hydrodynamic radius .

Alkyl Chain and Membrane Permeability: The C16 chain in this compound enhances lipophilicity, promoting passive diffusion across cell membranes .

Functional Group Reactivity :

- The Boc-protected amine in this compound allows controlled deprotection for site-specific conjugation, unlike Azido-PEG1-C2-acid, which requires additional steps to modify its carboxylic acid group .

- Azide-PEG16-alcohol’s terminal alcohol group supports esterification but lacks the amine functionality critical for PROTAC design .

Application-Specific Suitability: PROTAC Synthesis: this compound is superior due to its optimized PEG length and alkyl chain, whereas shorter alkyl variants (e.g., C8) or non-alkylated derivatives (e.g., PEG16-alcohol) are less effective . Surface Bioconjugation: Azido-PEG1-C2-acid is more suitable for covalent immobilization on amine-coated surfaces via EDC/NHS chemistry .

Research Implications

- PROTAC Efficiency : The C16 alkyl chain in this compound significantly improves intracellular delivery, a critical factor for degrading cytoplasmic or nuclear targets .

- Synthetic Flexibility : The Boc group enables sequential conjugation strategies, reducing side reactions during PROTAC assembly .

- Limitations : Compounds like Azide-PEG16-alcohol, while highly soluble, may require additional linkers for PROTAC applications due to their lack of reactive amines .

Biological Activity

Azide-PEG9-amido-C16-Boc is a specialized compound that combines polyethylene glycol (PEG) with an azide functional group and a Boc-protected amine. This structure allows for versatile applications in biological research, particularly in the fields of drug delivery, bioconjugation, and click chemistry.

Chemical Structure and Properties

- Molecular Formula : C25H50N4O11

- Molecular Weight : 582.7 g/mol

- CAS Number : 2112731-50-5

- Purity : ≥96%

- Storage Conditions : -20°C

The compound features a hydrophilic PEG spacer that enhances solubility in aqueous environments, making it suitable for biological applications. The azide group can engage in click reactions with alkynes, facilitating the formation of stable triazole linkages, while the Boc group can be removed under mild acidic conditions to yield a free amine .

This compound exhibits several biological activities attributed to its structural components:

- Click Chemistry Applications : The azide moiety allows for efficient bioconjugation through click chemistry, which is crucial for creating targeted drug delivery systems and antibody-drug conjugates (ADCs)【3】【4】.

- Cellular Uptake and Distribution : The PEG component enhances cellular uptake and improves bioavailability, which is essential for therapeutic efficacy【1】【3】.

- Stability and Reactivity : The compound's stability under physiological conditions makes it an ideal candidate for in vivo applications【2】【4】.

Study 1: Antibody-Drug Conjugates (ADCs)

A study explored the use of this compound in the synthesis of ADCs. The results indicated that the incorporation of this linker improved the therapeutic index by enhancing the stability and targeting of the conjugate to cancer cells. The study demonstrated significant cytotoxicity against various cancer cell lines when used in conjunction with potent cytotoxic agents【3】【4】.

Study 2: Drug Delivery Systems

Another research effort focused on developing a drug delivery system using this compound as a linker for small molecule drugs. The findings showed that the PEGylated conjugates exhibited prolonged circulation times and enhanced accumulation in tumor tissues compared to non-PEGylated counterparts【5】【6】.

Comparative Biological Activity Table

The following table summarizes key biological activities associated with this compound compared to other PEG derivatives:

| Compound | Click Chemistry | Cellular Uptake | Stability | Therapeutic Applications |

|---|---|---|---|---|

| This compound | Yes | High | High | ADCs, Drug Delivery |

| Azide-PEG6-amido-C16-Boc | Yes | Moderate | Moderate | ADCs |

| Amino-PEG9-amido-C16-Boc | Yes | High | High | PROTACs |

Q & A

Q. What are common pitfalls in experimental design using this compound, and how can they be avoided?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.